Tert-butyl 4-fluoro-3-methylenepiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-fluoro-3-methylenepiperidine-1-carboxylate is a chemical compound with the molecular formula C11H18FNO2 and a molecular weight of 215.26 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a tert-butyl ester, a fluorine atom, and a methylene group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of tert-butyl 4-fluoro-3-methylenepiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and fluorinating agents. The reaction conditions often require the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Tert-butyl 4-fluoro-3-methylenepiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Scientific Research Applications
Tert-butyl 4-fluoro-3-methylenepiperidine-1-carboxylate is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-fluoro-3-methylenepiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methylene group play crucial roles in its binding affinity and specificity. The compound can inhibit or activate certain pathways, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
Tert-butyl 4-fluoro-3-methylenepiperidine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate: This compound has a similar structure but with different substitution patterns, leading to variations in its chemical properties and reactivity.
Tert-butyl 4-chloro-3-methylenepiperidine-1-carboxylate:
Tert-butyl 4-fluoro-3-methylpiperidine-1-carboxylate:
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
Properties
Molecular Formula |
C11H18FNO2 |
---|---|
Molecular Weight |
215.26 g/mol |
IUPAC Name |
tert-butyl 4-fluoro-3-methylidenepiperidine-1-carboxylate |
InChI |
InChI=1S/C11H18FNO2/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4/h9H,1,5-7H2,2-4H3 |
InChI Key |
DLFXLONVTVGDGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(=C)C1)F |
Origin of Product |
United States |
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